![molecular formula C24H26O7 B13389132 (3aR,4S,6R,6aR)-2,2-dimethyl-6-((4-methylbenzoyloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl 4-methylbenzoate](/img/structure/B13389132.png)
(3aR,4S,6R,6aR)-2,2-dimethyl-6-((4-methylbenzoyloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-ribofuranose is a chemical compound with the molecular formula C24H26O7 It is a derivative of ribofuranose, a type of sugar molecule, and is characterized by the presence of two 4-methylbenzoyl groups and an isopropylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-ribofuranose typically involves the protection of hydroxyl groups in ribofuranose followed by selective acylation. The process can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups of ribofuranose are protected using isopropylidene to form 2,3-O-isopropylidene-ribofuranose.
Acylation: The protected ribofuranose is then acylated with 4-methylbenzoyl chloride in the presence of a base such as pyridine to form 1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-ribofuranose.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-ribofuranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as chromium trioxide (CrO3) in acetic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The benzoyl groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives.
Scientific Research Applications
1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-ribofuranose has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving ribose derivatives.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-ribofuranose involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in carbohydrate metabolism. The presence of benzoyl and isopropylidene groups can influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Di-O-benzoyl-2,3-O-isopropylidene-beta-D-ribofuranose
- 1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-alpha-D-ribofuranose
- 1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-arabinitol
Uniqueness
1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-ribofuranose is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The presence of 4-methylbenzoyl groups enhances its stability and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
[2,2-dimethyl-4-(4-methylbenzoyl)oxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O7/c1-14-5-9-16(10-6-14)21(25)27-13-18-19-20(31-24(3,4)30-19)23(28-18)29-22(26)17-11-7-15(2)8-12-17/h5-12,18-20,23H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZWWJDLGJZWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C3C(C(O2)OC(=O)C4=CC=C(C=C4)C)OC(O3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
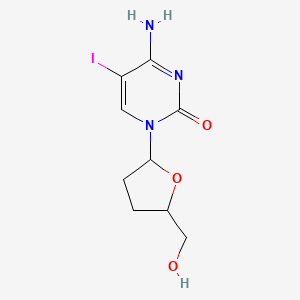
![Ethyl 3-(2-(((4-(N-((hexan-2-yloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-YL)-1H-benzo[D]imidazole-5-carboxamido)propanoate](/img/structure/B13389056.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-ethoxybutanoic acid](/img/structure/B13389058.png)
![5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide; GPi 819](/img/structure/B13389070.png)
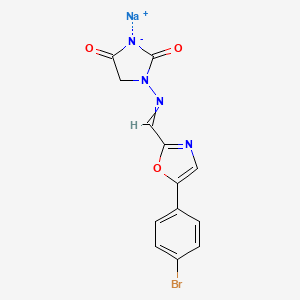

![1-[3-Methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone](/img/structure/B13389088.png)
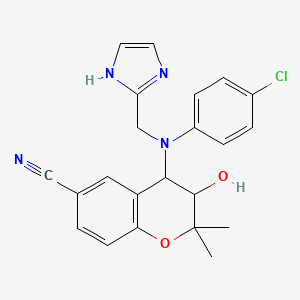
![N-[N-[2-benzyl-3-phenyl-2-(1,3,6-triphenylcarbazol-9-yl)pent-3-enyl]-C-phenylcarbonimidoyl]-N'-methylbenzenecarboximidamide](/img/structure/B13389094.png)
![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B13389097.png)

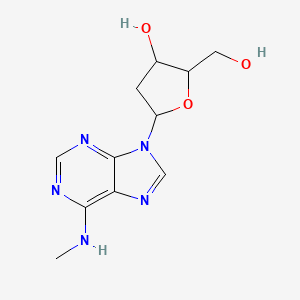
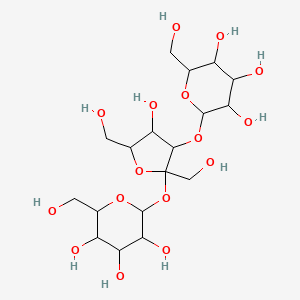
![rel-N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea](/img/structure/B13389141.png)
